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molecular formula C10H10FNO3 B8472445 Methyl 2-(4-fluorophenyl)acetylcarbamate

Methyl 2-(4-fluorophenyl)acetylcarbamate

Cat. No. B8472445
M. Wt: 211.19 g/mol
InChI Key: GGIGBFQERVZEQW-UHFFFAOYSA-N
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Patent
US07173031B2

Procedure details

To a solution/suspension of 4-fluorophenylacetamide (77 mg, 0.50 mmol, see generally, J. Med. Chem. 2003, 46, 4333–4341, the disclosure of which is herein incorporated by referene) in dichloroethane (2 mL) was added oxalyl chloride (0.175 mL, 2.00 mmol). The reaction was heated at 80° C. for 24 h and then 70° C. for two days. By this time, most of the solids had dissolved and the reaction was yellow. LC/MS analysis found a peak with a molecular weight of 211 corresponding to methyl 2-(4-fluorophenyl)acetylcarbamate, resulting from quenching of the isocyanate with methanol. The reaction was concentrated in vacuo to give a yellow slurry. The slurry was redissolved in dichloroethane (2 mL) and again concentrated in vacuo. The resulting residue was redissolved again in dichloroethane (2 mL) to give a 0.25 M solution of 2-(4-fluorophenyl)acetyl isocyanate in dichloroethane, which was used directly in subsequent reactions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.175 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
FC1C=CC(CC(N)=O)=CC=1.C(Cl)(=O)C(Cl)=O.[F:18][C:19]1[CH:24]=[CH:23][C:22]([CH2:25][C:26]([NH:28][C:29](=O)[O:30]C)=[O:27])=[CH:21][CH:20]=1>ClC(Cl)C>[F:18][C:19]1[CH:20]=[CH:21][C:22]([CH2:25][C:26]([N:28]=[C:29]=[O:30])=[O:27])=[CH:23][CH:24]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)CC(=O)N
Step Two
Name
Quantity
0.175 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)CC(=O)NC(OC)=O
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
ClC(C)Cl
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
By this time, most of the solids had dissolved
CUSTOM
Type
CUSTOM
Details
resulting
CUSTOM
Type
CUSTOM
Details
from quenching of the isocyanate with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow slurry
CONCENTRATION
Type
CONCENTRATION
Details
again concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was redissolved again in dichloroethane (2 mL)

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
FC1=CC=C(C=C1)CC(=O)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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